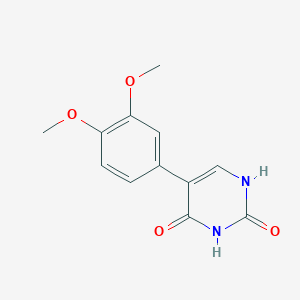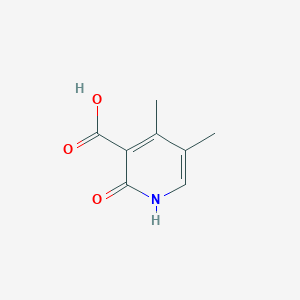
5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid, also known as 5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid, is an organic compound with the molecular formula C14H18N2O2. It is a white solid with a melting point of 145-148°C and a boiling point of 205-208°C. This compound is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other products. It is also used in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. It is also believed to act as an inhibitor of enzymes involved in the breakdown of proteins and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid are not fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of enzymes involved in the synthesis of proteins, lipids, and carbohydrates, as well as the inhibition of enzymes involved in the breakdown of proteins and lipids. In addition, it is believed to have an anti-inflammatory effect, as well as an effect on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid in laboratory experiments include its availability, its low cost, and its ease of use. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
For research involving 5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various organic compounds. In addition, further research is needed to explore its potential use in the synthesis of agrochemicals and pharmaceuticals, as well as its potential use in the development of new drugs. Finally, further research is needed to explore its potential use in the treatment of various diseases, such as cancer and diabetes.
Synthesemethoden
5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid can be synthesized by a variety of methods. The most commonly used method is the reaction of 4-methyl-benzaldehyde and cyclohexanone in the presence of an acid catalyst. This reaction produces a cyclic intermediate which is then hydrolyzed to form the desired product. Other methods of synthesis include the reaction of 4-methyl-benzaldehyde and ethyl acetoacetate in the presence of an acid catalyst, and the reaction of 4-methyl-benzaldehyde and ethyl acetate in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid is a useful compound for scientific research. It has been used in the synthesis of various heterocyclic compounds, and as a starting material for the synthesis of heterocyclic compounds. It has also been used in the synthesis of various agrochemicals and pharmaceuticals. In addition, it has been used in the synthesis of various organic compounds, such as esters, amides, and thiols.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-5-7-12(8-6-11)10-18-13(15(19)20)9-14(17-18)16(2,3)4/h5-9H,10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETBRRWZRORZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)








![2,10-Diaza-9-(4-hydroxy-3,5-diiodophenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6357561.png)